
4-Hydroxy-3-methoxybenzylamine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxybenzylamine hydrochloride, also known as vanillylamine hydrochloride, is a chemical compound with the molecular formula C₈H₁₂ClNO₂. It is a derivative of vanillin and is characterized by the presence of both hydroxyl and methoxy groups on the benzene ring, along with an amine group. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Hydroxy-3-methoxybenzylamine hydrochloride typically involves the reduction of 4-hydroxy-3-methoxyphenyl oxime. The process includes the following steps:
Starting Material: 4-hydroxy-3-methoxyphenyl oxime.
Reducing Agent: Anhydrous ammonium formate.
Catalyst: Palladium on carbon (Pd/C).
Solvent: Methanol.
Reaction Conditions: The reaction is carried out under atmospheric pressure.
Hydrochlorination: Hydrochloric acid is added to the filtrate to obtain the target product.
This method is advantageous for industrial production due to its high yield (over 90%) and purity (over 99%) .
Chemical Reactions Analysis
4-Hydroxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-Hydroxy-3-methoxybenzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and the production of various chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and signaling pathways, resulting in various physiological effects .
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzylamine hydrochloride can be compared with other similar compounds, such as:
Vanillin: The parent compound from which it is derived.
4-Hydroxy-3-methoxybenzaldehyde: Another derivative of vanillin with different functional groups.
3-Methoxy-4-hydroxyphenethylamine: A compound with similar structural features but different biological activities.
The uniqueness of 4-Hydroxy-3-methoxybenzylamine hydrochloride lies in its combination of hydroxyl, methoxy, and amine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11ClNO2 |
|---|---|
Molecular Weight |
188.63 g/mol |
InChI |
InChI=1S/C8H11NO2.Cl/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3; |
InChI Key |
LOYPVODLNGWOLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O.[Cl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


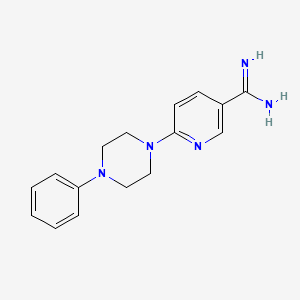
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
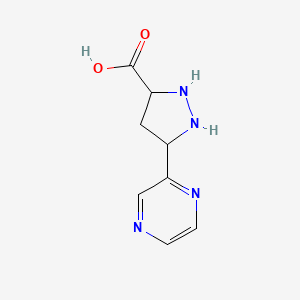


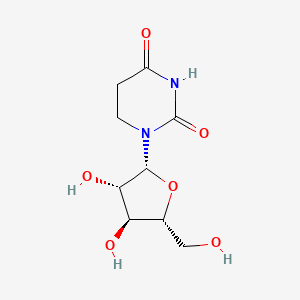
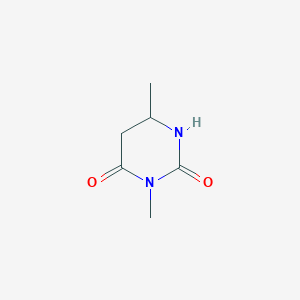
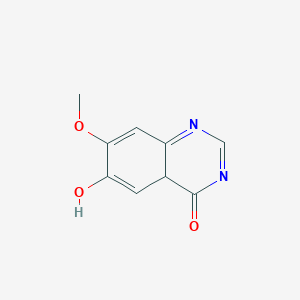
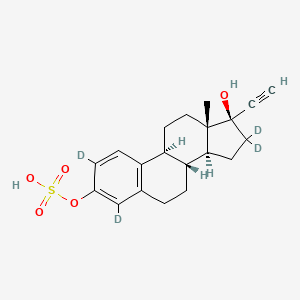

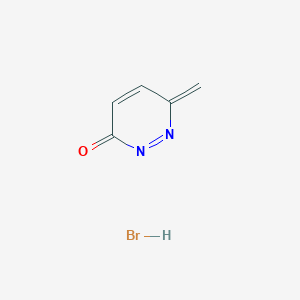


![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)
